
(2-(Ethoxycarbonyl)quinazolin-6-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Ethoxycarbonyl)quinazolin-6-yl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and potential applications. This compound features a quinazoline ring substituted with an ethoxycarbonyl group and a boronic acid moiety, making it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethoxycarbonyl)quinazolin-6-yl)boronic acid typically involves the reaction of a quinazoline derivative with a boronic acid precursor. One common method is the palladium-catalyzed borylation of a halogenated quinazoline compound using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(2-(Ethoxycarbonyl)quinazolin-6-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.
Substitution: Nucleophiles like amines or alcohols can react with the ethoxycarbonyl group under basic or acidic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.
Oxidation: Alcohols or phenols.
Substitution: Various quinazoline derivatives.
科学的研究の応用
Chemistry
(2-(Ethoxycarbonyl)quinazolin-6-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. It serves as a building block for the synthesis of complex molecules and pharmaceuticals .
Biology and Medicine
In biological research, this compound is used to develop boron-containing drugs and probes. Its ability to form stable complexes with diols makes it useful in the design of enzyme inhibitors and diagnostic agents .
Industry
In the industrial sector, this compound is employed in the production of advanced materials, including polymers and electronic components. Its versatility in forming various derivatives makes it valuable in material science .
作用機序
The mechanism of action of (2-(Ethoxycarbonyl)quinazolin-6-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity. The boronic acid moiety interacts with serine or threonine residues in the enzyme, forming a stable complex that inhibits enzyme function .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions but lacks the quinazoline ring.
(4-(Ethoxycarbonyl)phenyl)boronic Acid: Similar structure but with a phenyl ring instead of a quinazoline ring.
Quinoxaline-6-boronic Acid: Contains a quinoxaline ring, used in similar applications.
Uniqueness
(2-(Ethoxycarbonyl)quinazolin-6-yl)boronic acid is unique due to its combination of a quinazoline ring and a boronic acid moiety. This structure provides enhanced reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry and material science .
特性
分子式 |
C11H11BN2O4 |
|---|---|
分子量 |
246.03 g/mol |
IUPAC名 |
(2-ethoxycarbonylquinazolin-6-yl)boronic acid |
InChI |
InChI=1S/C11H11BN2O4/c1-2-18-11(15)10-13-6-7-5-8(12(16)17)3-4-9(7)14-10/h3-6,16-17H,2H2,1H3 |
InChIキー |
DFKCXJGWRNAYSE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=CN=C(N=C2C=C1)C(=O)OCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium trifluoro[2-(oxan-4-yl)ethyl]boranuide](/img/structure/B13482171.png)
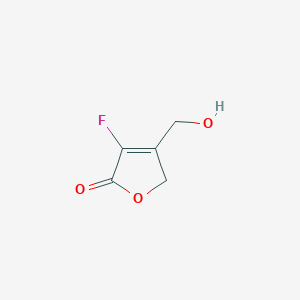
![[(3S,4S)-4-aminotetrahydrofuran-3-yl]methanol;hydrochloride](/img/structure/B13482179.png)
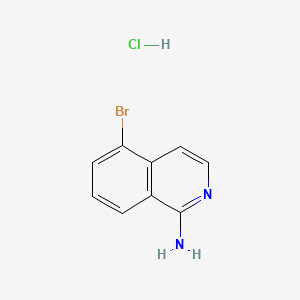
![1-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13482186.png)
![3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid](/img/structure/B13482191.png)
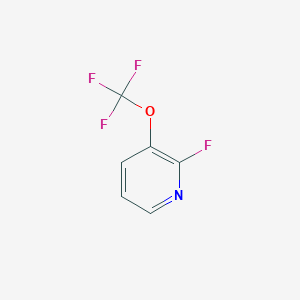
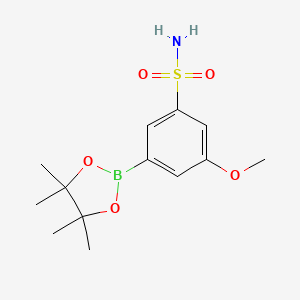
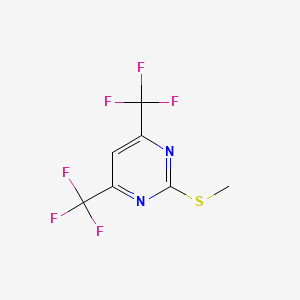
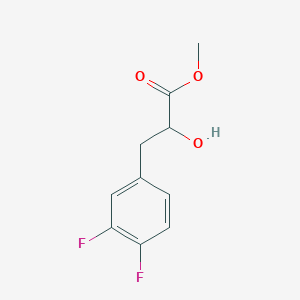

![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)

![1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13482247.png)
